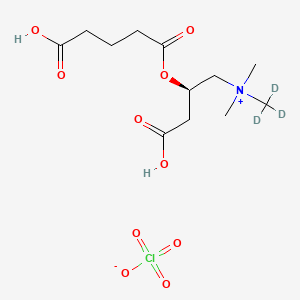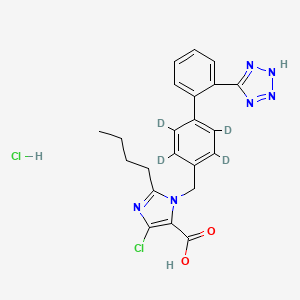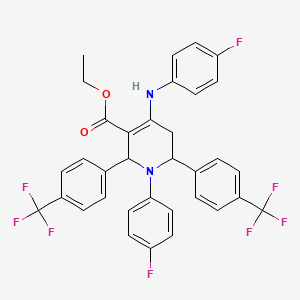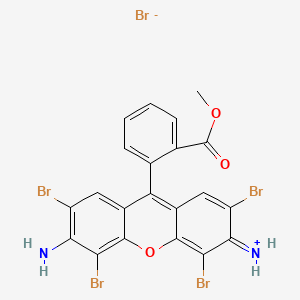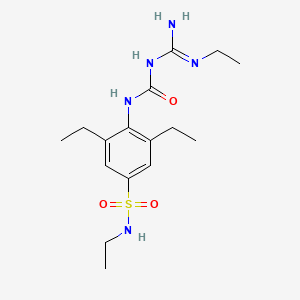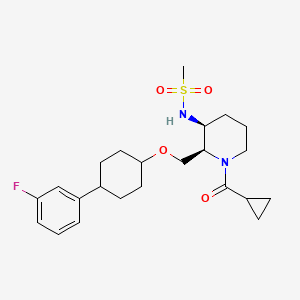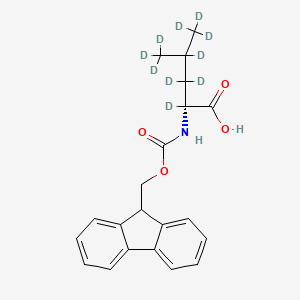
D-Leucine-N-fmoc-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leucine-N-fmoc-d10: is a deuterium-labeled derivative of D-Leucine, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-N-fmoc-d10 involves the incorporation of deuterium into the D-Leucine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production methods are optimized to minimize costs and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: D-Leucine-N-fmoc-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: D-Leucine-N-fmoc-d10 is used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation. Its deuterium labeling allows for precise quantitation and analysis of peptides .
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and protein interactions. Its stable isotope labeling provides valuable insights into biological processes .
Medicine: The compound is used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals. Deuterium labeling helps in understanding the behavior of drugs in the body .
Industry: In industrial applications, this compound is used in the production of labeled compounds for various research and development purposes. Its unique properties make it valuable in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of D-Leucine-N-fmoc-d10 involves its incorporation into peptides and proteins. The deuterium labeling allows for precise tracking and analysis of these molecules in various biological and chemical processes. The compound interacts with molecular targets and pathways involved in protein synthesis and metabolism .
Comparaison Avec Des Composés Similaires
- N- (9-Fluorenylmethoxycarbonyl)-L-leucine-d10
- Fmoc-Leu-OH-d10
- Fmoc-Ala-OH-2,3,3,3-d4
- Fmoc-Phe-OH-15N
Comparison: D-Leucine-N-fmoc-d10 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. Compared to similar compounds, it offers higher precision in quantitation and analysis, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(2R)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1/i1D3,2D3,11D2,13D,19D |
Clé InChI |
CBPJQFCAFFNICX-GLMKPSESSA-N |
SMILES isomérique |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


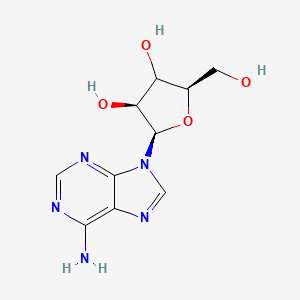

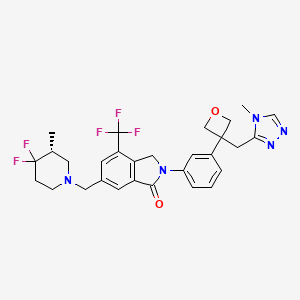
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
